molecular formula C12H24N2O2 B12447872 Tert-butyl 2-amino-3-(piperidin-3-YL)propanoate

Tert-butyl 2-amino-3-(piperidin-3-YL)propanoate

Cat. No.: B12447872
M. Wt: 228.33 g/mol
InChI Key: HXRMBJYKFKADGB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a piperidine ring makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-amino-3-piperidin-3-ylpropanoate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)7-9-5-4-6-14-8-9/h9-10,14H,4-8,13H2,1-3H3

InChI Key

HXRMBJYKFKADGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CCCNC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(piperidin-3-yl)propanoate typically involves the reaction of tert-butyl acrylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperidine to the acrylate. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-(piperidin-3-ylethyl)carbamate: Similar structure with a carbamate group instead of an ester.

    Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: Contains a trifluoromethyl group, which can influence its reactivity and biological activity.

    Tert-butyl (2-morpholin-2-ylethyl)carbamate: Features a morpholine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both an amino group and a piperidine ring provides versatility in its reactivity and potential biological activity.

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